4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Overview
Description
4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a chemical compound with the molecular formula C15H14N2O and a molecular weight of 238.28 g/mol . It belongs to the class of benzodiazepines, which are known for their wide range of pharmacological activities, including anxiolytic, sedative, and muscle relaxant properties .
Mechanism of Action
Target of Action
1,5-benzodiazepine derivatives, a class to which this compound belongs, have been used as therapeutics for viral infection, cardiovascular disorder, and as antimicrobial agents against some microorganisms . They are active against peptide hormones and potassium blockers .
Mode of Action
It’s known that 1,5-benzodiazepine derivatives interact with their targets through hydrogen bonding . The compound forms chains in the crystal structure through N—H O hydrogen bonding .
Biochemical Pathways
It’s known that 1,5-benzodiazepine derivatives have diverse biological activities and are employed as intermediates for the synthesis of several heterocyclic compounds .
Result of Action
It’s known that 1,5-benzodiazepine derivatives have been used as therapeutics for various conditions, suggesting they have significant biological effects .
Biochemical Analysis
Biochemical Properties
4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with G protein-coupled inwardly rectifying potassium (GIRK) channels, inhibiting their activity . This interaction can modulate cellular signaling pathways and affect cellular homeostasis. Additionally, this compound may interact with other proteins involved in neurotransmission, further highlighting its potential impact on cellular communication.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GIRK channels can alter the flow of potassium ions across the cell membrane, affecting the cell’s electrical activity and signaling . Furthermore, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can bind to GIRK channels, inhibiting their activity and thereby modulating cellular signaling pathways . Additionally, this compound may act as an enzyme inhibitor or activator, influencing various biochemical reactions within the cell. These interactions can lead to changes in gene expression, protein function, and overall cellular activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular signaling pathways and gene expression, potentially resulting in altered cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating neurotransmission and improving cellular function. At higher doses, this compound can cause toxic or adverse effects, including disruption of cellular homeostasis and induction of apoptosis . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with benzoyl chloride in the presence of a base, followed by cyclization to form the benzodiazepine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives . Substitution reactions can result in a wide range of substituted benzodiazepines with different pharmacological properties .
Scientific Research Applications
4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic and sedative effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties compared to other benzodiazepines . Its unique interaction with the GABA receptor and the resulting effects make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-phenyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15-10-14(11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)17-15/h1-9,14,16H,10H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBSKHLEGJWMBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2NC1=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408985 | |
Record name | 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16442-58-3 | |
Record name | 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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